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Compound of Interest

Compound Name: 2-(3-Aminooxetan-3-yl)ethanol

Cat. No.: B1401564 Get Quote

2-(3-Aminooxetan-3-yl)ethanol is a unique small molecule featuring a strained four-

membered oxetane ring, a primary amine, and a primary alcohol. This combination of functional

groups makes it a polar, versatile building block. The oxetane moiety, in particular, is

increasingly utilized as a bioisostere for carbonyl or gem-dimethyl groups, often leading to

improved aqueous solubility, metabolic stability, and lipophilicity profiles in drug candidates.[1]

[2]

Identifier Value

IUPAC Name 2-(3-Aminooxetan-3-yl)ethanol

CAS Number 1379812-08-4[3][4]

Molecular Formula C₅H₁₁NO₂

Molecular Weight 117.15 g/mol

Structure

Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach

provides the highest level of confidence. NMR spectroscopy elucidates the carbon-hydrogen

framework, IR spectroscopy confirms the presence of key functional groups, and mass
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spectrometry determines the molecular mass and provides fragmentation data indicative of the

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for unambiguous structure determination of

organic molecules. For 2-(3-Aminooxetan-3-yl)ethanol, both ¹H and ¹³C NMR will provide a

detailed map of the atomic connectivity.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of a polar, aprotic solvent like DMSO-d₆ is crucial for solubilizing the molecule and,

importantly, for observing the exchangeable protons of the -OH and -NH₂ groups as distinct,

albeit often broad, signals.
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Assignment

Predicted

Chemical Shift

(δ) ppm

Multiplicity Integration Rationale

H-a (-CH₂-O,

oxetane)
~4.5 - 4.3 Doublet 2H

Protons on

carbon adjacent

to the oxetane

oxygen are

highly

deshielded. They

are

diastereotopic

and would

appear as an AB

quartet, but may

resolve as a

simple doublet if

coupling

constants are

similar.

H-b (-CH₂-C,

oxetane)
~4.3 - 4.1 Doublet 2H

Similar to H-a,

these

diastereotopic

protons are

deshielded by

the adjacent

oxygen.

H-c (-CH₂-OH) ~3.5 Triplet 2H

Methylene group

adjacent to the

hydroxyl group.

Deshielded by

oxygen.

H-d (-OH) ~4.5 (broad) Singlet 1H Exchangeable

proton; chemical

shift is

concentration
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and temperature-

dependent.

H-e (-NH₂) ~2.0 (broad) Singlet 2H

Exchangeable

protons; typically

less deshielded

than hydroxyl

protons.

H-f (-CH₂-C) ~1.8 Triplet 2H

Methylene group

adjacent to the

quaternary

carbon of the

oxetane.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR provides a count of unique carbon environments.

Assignment
Predicted Chemical Shift (δ)

ppm
Rationale

C-1 (-CH₂-O, oxetane) ~80

Carbon directly bonded to the

oxetane oxygen is significantly

deshielded.

C-2 (-C-NH₂) ~58

Quaternary carbon bonded to

nitrogen and part of the

strained ring.

C-3 (-CH₂-OH) ~60
Carbon bonded to the primary

alcohol oxygen.

C-4 (-CH₂-C) ~40

Carbon of the ethyl side chain

adjacent to the quaternary

center.

Experimental Protocol for NMR Acquisition
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This protocol ensures high-quality, reproducible data for structural elucidation.

Sample Preparation:

Accurately weigh 15-25 mg of 2-(3-Aminooxetan-3-yl)ethanol into a clean, dry vial.

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of

DMSO-d₆ over CDCl₃ is deliberate to better resolve the exchangeable -OH and -NH₂

protons.

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition (500 MHz):

Pulse Program: Standard single-pulse (zg30).

Number of Scans: 16.

Relaxation Delay: 2.0 s.

Spectral Width: 16 ppm.

Temperature: 298 K.

¹³C NMR Acquisition (125 MHz):

Pulse Program: Proton-decoupled single-pulse with NOE enhancement (zgpg30).

Number of Scans: 1024 (or more, as needed for signal-to-noise).

Relaxation Delay: 2.0 s.

Spectral Width: 240 ppm.

Temperature: 298 K.

Data Processing:
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Apply Fourier transform to the Free Induction Decay (FID).

Perform phase and baseline corrections.

Calibrate the chemical shift using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for

¹H, δ ~39.52 ppm for ¹³C).

Integrate ¹H NMR signals and analyze multiplicities for structural insights.
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Sample Preparation

Data Acquisition (500 MHz)

Data Processing

Weigh 15-25 mg Sample

Dissolve in 0.7 mL DMSO-d6

Transfer to NMR Tube

Acquire 1H Spectrum
(16 Scans)

Acquire 13C Spectrum
(1024 Scans)

Fourier Transform

Phase & Baseline Correction

Calibrate to Solvent Peak

Integrate & Analyze

report

Final Spectrum & Report

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.
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Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is ideal for rapidly confirming the presence of the key functional groups (-

OH, -NH₂, C-O) based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale

3400 - 3200 Strong, Broad O-H Stretch (Alcohol)

The broadness is a

hallmark of

intermolecular

hydrogen bonding, a

defining feature of

alcohols.[5][6][7]

3350 & 3280
Medium, Sharp (two

peaks)

N-H Asymmetric &

Symmetric Stretch

(Primary Amine)

The presence of two

distinct, sharp peaks

in this region is a

definitive indicator of a

primary (-NH₂) amine.

[5][8]

2960 - 2850 Medium-Strong C-H Stretch (Aliphatic)

Characteristic of sp³

hybridized C-H bonds

in the molecule's

backbone.[5]

~1600 Medium N-H Bend (Scissoring)

This bending vibration

is characteristic of

primary amines.[6][8]

~1250 - 1020 Strong
C-O Stretch (Alcohol)

& C-N Stretch (Amine)

A strong band in this

region is expected for

the C-O bond of the

primary alcohol.[7]

The C-N stretch of the

aliphatic amine also

appears here and may

overlap.[6][8]

~980 Medium-Strong
C-O-C Stretch

(Oxetane Ring)

The strained cyclic

ether has a

characteristic C-O-C

stretching frequency.
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Experimental Protocol for FTIR-ATR Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample

preparation.

Instrument Preparation:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft

tissue dampened with isopropanol and allow to dry completely.

Background Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to

subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

Sample Analysis:

Place a single drop of neat liquid 2-(3-Aminooxetan-3-yl)ethanol (or a small amount of

solid) directly onto the center of the ATR crystal.

Apply pressure with the ATR anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32 (co-added to improve signal-to-noise ratio).

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Use peak-picking tools to identify the wavenumbers of key absorption bands.
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Clean ATR Crystal

Acquire Background Spectrum

Apply Sample to Crystal

Acquire Sample Spectrum
(32 Scans, 4000-400 cm-1)

Process Data
(Ratio, Baseline Correction)

Final IR Spectrum

Click to download full resolution via product page

Workflow for FTIR-ATR Spectroscopic Analysis.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and structural information

based on its fragmentation pattern upon ionization. The presence of nitrogen means the

molecule will adhere to the "Nitrogen Rule," expecting an odd nominal molecular weight (117),

which is a key diagnostic feature.[9]

Predicted Mass Spectrum and Fragmentation
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Using Electron Ionization (EI), the molecular ion (M⁺˙) is expected at m/z = 117. Key

fragmentation pathways would likely involve alpha-cleavage, which is a dominant process for

both amines and alcohols.

Predicted m/z Proposed Fragment Identity Fragmentation Pathway

117 [C₅H₁₁NO₂]⁺˙ Molecular Ion (M⁺˙)

87 [M - CH₂OH]⁺
Alpha-cleavage with loss of the

hydroxymethyl radical.

86 [M - CH₂NH₂]⁺

Cleavage of the C-C bond

adjacent to the amine, with

rearrangement.

71 [C₄H₇O]⁺

Ring-opening of the oxetane

followed by loss of the

aminoethanol side chain.

Fragmentation of cyclic ethers

is a common pathway.[10][11]

57 [C₃H₅O]⁺
Further fragmentation of the

oxetane ring.

30 [CH₂NH₂]⁺

Alpha-cleavage with loss of the

largest radical, a very common

pathway for primary amines,

often resulting in the base

peak.[9]

Experimental Protocol for MS Acquisition (EI)
Sample Preparation:

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as

methanol or acetonitrile.

Instrumentation:
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Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a

direct insertion probe.

Data Acquisition (EI Mode):

Ionization Energy: 70 eV (standard).

Mass Range: m/z 25 - 200.

Source Temperature: ~230 °C.

Scan Speed: 1 scan/second.

Data Analysis:

Identify the molecular ion peak (M⁺˙).

Analyze the major fragment ions and propose fragmentation pathways consistent with the

known structure and fragmentation rules for amines, alcohols, and cyclic ethers.[9][10][12]
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Prepare Dilute Solution
(~1 mg/mL in Methanol)

Inject into GC-MS or
Use Direct Insertion Probe

Ionize Sample
(Electron Ionization, 70 eV)

Separate Ions by m/z

Detect Ions

Generate Mass Spectrum

Click to download full resolution via product page

Workflow for Mass Spectrometry (EI) Analysis.

Conclusion
The structural elucidation of 2-(3-Aminooxetan-3-yl)ethanol can be confidently achieved

through a coordinated application of NMR, IR, and MS techniques. The predicted spectroscopic

data provides a clear roadmap for confirmation: ¹H and ¹³C NMR will define the precise carbon-

hydrogen framework, FTIR will provide rapid verification of the essential primary amine and

primary alcohol functionalities, and MS will confirm the molecular weight and reveal

characteristic fragmentation patterns. The protocols detailed in this guide represent a robust
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methodology for obtaining high-fidelity data, empowering researchers to verify the synthesis

and purity of this valuable chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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